REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:25](=[O:26])[C:24]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:23]2[C:22]1=[O:31])[NH:11]C(OC(C)(C)C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)NC(OC(C)(C)C)=O)C=C.[N:61]1[CH:66]=[CH:65][C:64]([O:67][C:68]2[CH:73]=[CH:72][C:71]([S:74]([Cl:77])(=[O:76])=[O:75])=[CH:70][CH:69]=2)=[CH:63][CH:62]=1>>[O:67]([C:68]1[CH:73]=[CH:72][C:71]([S:74]([Cl:77])(=[O:76])=[O:75])=[CH:70][CH:69]=1)[C:64]1[CH:65]=[CH:66][CH:1]=[CH:62][CH:63]=1.[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:22](=[O:31])[C:23]2=[CH:30][CH:29]=[CH:28][CH:27]=[C:24]2[C:25]1=[O:26])[NH:11][S:74]([C:71]1[CH:70]=[CH:69][C:68]([O:67][C:64]2[CH:65]=[CH:66][N:61]=[CH:62][CH:63]=2)=[CH:73][CH:72]=1)(=[O:75])=[O:76])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
|
Name
|
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C(NS(=O)(=O)C1=CC=C(C=C1)OC1=CC=NC=C1)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |